An In-depth Technical Guide to 2-Amino-5-fluoropyridine
An In-depth Technical Guide to 2-Amino-5-fluoropyridine
Introduction
2-Amino-5-fluoropyridine, identified by the CAS number 21717-96-4, is a fluorinated pyridine (B92270) derivative that serves as a pivotal intermediate in various chemical syntheses.[1] Its unique molecular structure, featuring both an amino group and a fluorine atom on the pyridine ring, imparts valuable chemical properties that make it a versatile building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The presence of the fluorine atom, in particular, can enhance the pharmacokinetic properties of resulting drug candidates, such as metabolic stability and receptor binding affinity.[1][2] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety considerations, tailored for researchers and professionals in drug development and chemical sciences.
Chemical and Physical Properties
2-Amino-5-fluoropyridine is a solid at room temperature, typically appearing as a pale cream to brown crystalline powder.[4] Its fundamental properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 21717-96-4 | [1][5][6] |
| Molecular Formula | C₅H₅FN₂ | [1][5][6] |
| Molecular Weight | 112.11 g/mol | [1][5][6] |
| Alternate Names | 5-Fluoro-2-pyridineamine, 5-Fluoropyridin-2-amine | [5][6] |
| Melting Point | 93-97 °C | [7] |
| Appearance | Pale cream to brown or yellow crystals/powder | [4] |
| Assay | ≥96.0% | [4] |
Safety and Handling
2-Amino-5-fluoropyridine is classified as a hazardous substance and requires careful handling in a laboratory setting. It is an irritant to the skin, eyes, and respiratory system.[8][9]
| Hazard Statement | Description |
| H315 | Causes skin irritation.[8][9] |
| H319 | Causes serious eye irritation.[8][9] |
| H335 | May cause respiratory irritation.[8] |
| Acute Toxicity 4 | Harmful if swallowed, in contact with skin, or if inhaled.[9][10] |
Recommended Precautionary Measures:
| Precautionary Code | Description |
| P261 | Avoid breathing dust, fume, gas, mist, vapors, or spray.[8][11] |
| P280 | Wear protective gloves, protective clothing, eye protection, and face protection.[9][11] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[11] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9][11] |
Storage: Store in a cool, dry, and well-ventilated place.[8][10] Keep the container tightly closed.
Synthesis and Experimental Protocols
The most common synthetic route to 2-Amino-5-fluoropyridine starts from 2-aminopyridine (B139424) and involves a multi-step process.[12][13][14] This method is favored as it avoids the need for intermediates like 2-chloro-5-aminopyridine and generally results in a higher yield and purity.[1]
Generalized Experimental Protocol for Synthesis from 2-Aminopyridine:
-
Acylation: 2-aminopyridine is reacted with acetic anhydride (B1165640) to protect the amino group. Optimal conditions reported include a reaction temperature of 45°C for 2.5 hours, yielding 2-acetamidopyridine (B118701).[13]
-
Nitration: The resulting 2-acetamidopyridine is nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid at around 60°C for 2 hours to produce 2-acetamido-5-nitropyridine (B189021).[13]
-
Reduction: The nitro group of 2-acetamido-5-nitropyridine is reduced to an amino group. A common method involves using hydrazine (B178648) hydrate (B1144303) with a Palladium on carbon (Pd/C) catalyst in ethanol (B145695) at 80°C for 3.5 hours.[13] This step yields 2-acetamido-5-aminopyridine (B1225344).
-
Diazotization: The newly formed amino group is converted into a diazonium salt. This is typically achieved by reacting 2-acetamido-5-aminopyridine with sodium nitrite (B80452) and fluoroboric acid at a controlled temperature of 25°C for 1.5 hours.[13]
-
Schiemann Reaction: The diazonium tetrafluoroborate (B81430) salt is then thermally decomposed to introduce the fluorine atom onto the pyridine ring. This reaction is often carried out in a solvent like toluene (B28343) at 110°C, yielding 2-acetamido-5-fluoropyridine.[13]
-
Hydrolysis: The final step involves the removal of the acetyl protecting group. This is accomplished by hydrolysis, for example, using a 20% aqueous solution of sodium hydroxide (B78521) (NaOH) at 80°C for 2 hours, to yield the final product, 2-Amino-5-fluoropyridine.[13]
Caption: Synthesis workflow of 2-Amino-5-fluoropyridine.
Applications in Research and Development
2-Amino-5-fluoropyridine is a valuable intermediate with broad applications across several scientific and industrial sectors.[1]
-
Pharmaceuticals: It is a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[2] Notable examples include its use as an intermediate in the production of the peptide deformylase inhibitor LBM415, the insomnia medication Lemborexant, and various integrase-inhibiting antiviral agents.[1][2][12][15] Its incorporation is also explored in the development of novel anticancer drugs.[1]
-
Agrochemicals: In the agrochemical industry, it serves as a precursor for the synthesis of new herbicides and fungicides, contributing to crop protection and management.[1]
-
Radiochemistry: The compound can be labeled with the radioactive isotope fluorine-18 (B77423) for use as a tracer in Positron Emission Tomography (PET) imaging.[1] This application is significant for medical diagnostics, such as visualizing prostate-specific membrane antigen (PSMA) expression in tumors.[1]
-
Materials Science: It is utilized as a raw material for creating functional polymers with special photoelectric properties, showing potential for use in Organic Light-Emitting Diodes (OLEDs) and solar cells.[3]
Caption: Applications of 2-Amino-5-fluoropyridine.
2-Amino-5-fluoropyridine is a chemical intermediate of significant industrial and academic interest. Its unique properties, stemming from the fluorinated pyridine structure, make it an essential component in the synthesis of a wide array of valuable compounds. For researchers and drug development professionals, a thorough understanding of its chemistry, handling requirements, and synthetic applications is crucial for leveraging its full potential in creating innovative solutions in medicine, agriculture, and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Amino-5-fluoropyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data, Price - High Purity Pharmaceutical Intermediate [pipzine-chem.com]
- 4. 2-Amino-5-fluoropyridine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. scbt.com [scbt.com]
- 6. 2-Amino-5-fluoropyridine | 21717-96-4 | FA02882 [biosynth.com]
- 7. 2-Amino-5-fluoropyridine | 21717-96-4 [chemicalbook.com]
- 8. file1.lookchem.com [file1.lookchem.com]
- 9. fishersci.ch [fishersci.ch]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 13. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
